molecular formula C13H20N4O2S B5992731 MFCD09276744

MFCD09276744

Cat. No.: B5992731
M. Wt: 296.39 g/mol
InChI Key: WVGUGXPADFGOCA-UHFFFAOYSA-N
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Description

The compound MFCD09276744, identified by its MDL number, is presumed to be an organic compound based on its alphanumeric classification. Compounds within this system often serve as intermediates in organic synthesis, ligands in coordination chemistry, or active pharmaceutical ingredients (APIs).

Properties

IUPAC Name

2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-cyclohexyl-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O2S/c1-17(9-5-3-2-4-6-9)12(19)8-20-13-15-10(14)7-11(18)16-13/h7,9H,2-6,8H2,1H3,(H3,14,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVGUGXPADFGOCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C(=O)CSC2=NC(=CC(=O)N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of MFCD09276744 involves specific synthetic routes and reaction conditions. These methods typically include the use of various reagents and catalysts to achieve the desired chemical structure. The exact synthetic route may vary depending on the desired purity and yield of the compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of large-scale reactors, precise temperature control, and efficient purification techniques to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

MFCD09276744 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can convert this compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions. For example:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

MFCD09276744 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent or intermediate in various chemical reactions and synthesis processes.

    Biology: The compound may be used in biological studies to investigate its effects on different biological systems.

    Industry: It is utilized in various industrial processes, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of MFCD09276744 involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize MFCD09276744, two structurally analogous compounds from the evidence are selected for detailed comparison:

Compound 1: CAS 103057-44-9 (MDL: MFCD04038535)

Molecular Formula: C₉H₁₇NO₃ Molecular Weight: 187.24 g/mol Solubility: Highly soluble (qualitative) Synthesis: Prepared via reaction of tert-butyl 3-hydroxypyrrolidine-1-carboxylate with 5-fluoro picolinonitrile in DMF using NaH as a base . Key Properties:

  • Similarity score to this compound: Not explicitly stated, but structural analogs in exhibit similarity coefficients of 0.92–1.00.
  • Safety: Classified with a "Warning" signal word, requiring precautions for handling reactive intermediates .

Compound 2: CAS 102562-86-7 (MDL: MFCD07186292)

Molecular Formula : C₈H₁₀N₂O
Molecular Weight : 150.18 g/mol
Solubility : Extremely high (13,600 mg/mL; 90.4 mol/L)
Synthesis : Hydrogenation using 10% Pd/C under 60 psi H₂, yielding 5.3 g of product after silica gel chromatography .
Key Properties :

  • No cytochrome P450 inhibition, suggesting low drug-drug interaction risk .

Comparative Analysis

Structural and Functional Differences

Parameter MFCD04038535 MFCD07186292
Molecular Weight 187.24 g/mol 150.18 g/mol
Solubility High (qualitative) 13,600 mg/mL (quantitative)
Synthesis Method Base-mediated coupling Catalytic hydrogenation
Pharmacokinetics Not reported High GI absorption, no BBB penetration
Safety Profile "Warning" (reactivity) No significant alerts
  • Molecular Weight Impact : The lower molecular weight of MFCD07186292 correlates with its exceptional solubility, aligning with the inverse relationship between molecular weight and solubility observed in .

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